molecular formula C22H15NO3 B4987560 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide CAS No. 65796-96-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide

Cat. No.: B4987560
CAS No.: 65796-96-5
M. Wt: 341.4 g/mol
InChI Key: OUIBMHAGJRLWNT-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide is an anthraquinone derivative characterized by a 9,10-dioxo-9,10-dihydroanthracene core substituted at the 1-position with a phenylacetamide group. The anthraquinone core provides redox activity and π-conjugation, while the phenylacetamide moiety introduces hydrogen-bonding and hydrophobic interactions, making the compound a candidate for biological and materials science applications .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-19(13-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIBMHAGJRLWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385594
Record name Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65796-96-5
Record name Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide typically involves the reaction of 1-aminoanthraquinone with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinone derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit specific enzymes, such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the anthraquinone core is crucial for its biological activity, as it facilitates the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological/Chemical Implications Reference
N-(9,10-Dioxoanthracen-1-yl)-2-phenylacetamide Lacks the dihydro group at positions 9,10 - Higher oxidation state
- Reduced redox stability
Diminished antioxidant activity compared to dihydro derivatives
2-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide Contains benzylsulfonyl group - Enhanced solubility due to sulfonyl group
- Improved ligand-receptor binding
Potential for bioimaging and targeted drug delivery
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide Fluorine substitution at phenyl ring - Increased electronegativity
- Enhanced metabolic stability
Improved pharmacokinetic properties in drug design
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoroacetamide Trifluoroacetamide group - Strong electron-withdrawing effect
- Higher electrophilicity
Greater reactivity in nucleophilic substitutions
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide Furan carboxamide substituent - Heterocyclic aromaticity
- Altered π-stacking interactions
Applications in organic electronics and fluorescent probes

Key Findings from Comparative Studies

Solubility and Bioavailability: Sulfonyl or sulfamoyl substituents (e.g., 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide) significantly improve aqueous solubility, addressing a common limitation of anthraquinone derivatives .

Pharmacological Modulation : Fluorine or trifluoromethyl groups (e.g., 4-fluorophenyl or trifluoroacetamide derivatives) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, making them superior candidates for anticancer or antimicrobial agents .

Synthetic Versatility : The phenylacetamide group allows for facile derivatization. For example, replacing phenyl with thiadiazole (e.g., N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide) introduces sulfur-based reactivity for metal-catalyzed cross-coupling reactions .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide is a compound belonging to the anthraquinone family, characterized by its unique structure that combines a phenylacetamide moiety with a 9,10-dioxo-9,10-dihydroanthracene core. Its molecular formula is C22H15NO3, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
NPC-TW012.62
HeLa5.00
MCF-74.50

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms of action for this compound include:

  • Inhibition of Tyrosinase Activity : Similar to other anthraquinone derivatives, this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This property could be beneficial in treating hyperpigmentation disorders.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It is suggested that the compound interacts with various signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound against NPC-TW01 cells and found an IC50 value of 2.62 µM, indicating potent activity against nasopharyngeal carcinoma cells .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity in HeLa cells, the compound demonstrated an IC50 value of 5.00 µM after 48 hours of treatment. This suggests that it can effectively reduce cell viability at relatively low concentrations.
  • Tyrosinase Inhibition Studies : The compound's ability to inhibit tyrosinase was tested against mushroom tyrosinase with promising results indicating its potential as a skin-lightening agent .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity:

Structural Feature Impact on Activity
Anthracene CoreFacilitates interaction with biological targets
Phenylacetamide MoietyEnhances solubility and bioavailability
Dioxo GroupsContributes to redox properties

This combination allows for diverse reactivity profiles and interaction mechanisms compared to similar compounds.

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